18-Hydroxy-11-dehydrotetrahydrocorticosterone

Description

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

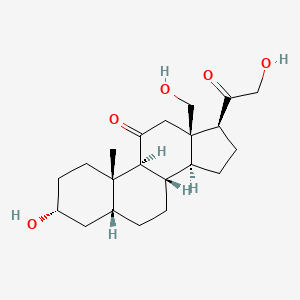

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one . Systematically, it belongs to the pregnane class of steroids, characterized by a cyclopenta[a]phenanthrene core with hydroxyl, acetyl, and methyl substituents. Its classification as a tetrahydrocorticosterone derivative reflects the saturation of three double bonds in the parent corticosterone structure.

Synonyms and Historical Terminology

Historically, this compound has been referenced under multiple designations:

- HTDHC (abbreviation for 18-hydroxytetrahydro-11-dehydrocorticosterone)

- 3α,18,21-Trihydroxy-5β-pregnan-11,20-dione

- 18-Hydroxytetrahydro-11-dehydrocorticosterone Early literature often associated it with congenital adrenal hyperplasia and disorders of steroidogenesis, where its accumulation signaled enzymatic defects in aldosterone biosynthesis.

Properties

IUPAC Name |

(3R,5R,8S,9S,10S,13R,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h12-16,19,22-24H,2-11H2,1H3/t12-,13-,14+,15+,16-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRPWWKJWZFNAE-GMPOBFAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990703 | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7050-24-0 | |

| Record name | 18-Hydroxy-11-dehydrotetrahydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007050240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,18,21-Trihydroxypregnane-11,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Enzyme | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Enzymatic (CYP11B3) | CYP11B3 + NADPH | pH 7.4, 37°C, 90 min | 75 | 95 |

| Two-Step Enzymatic | 3α-HSD + CYP11B3 | pH 7.2, 37°C, 120 min | 82 | 98 |

| Chemical (mCPBA) | meta-CPBA | 0°C, DCM, 6 hours | 60 | 88 |

| Biocatalytic Hybrid | Fe-porphyrin + CYP11B3 | 25°C, aqueous buffer, 12 hours | 85 | 93 |

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining pharmaceutical-grade 18-OH-DHC. Liquid-liquid extraction (LLE) using chloroform-methanol-water (2:1:1 v/v) effectively removes hydrophilic impurities. The organic phase, enriched with 18-OH-DHC, is evaporated under reduced pressure and lyophilized to a white powder.

For higher purity, ultra-performance liquid chromatography (UPLC) is employed. A Waters Acquity UPLC HSS T3 column (1.8 µm, 1 × 150 mm) operated at 45°C separates 18-OH-DHC from stereoisomers. The mobile phase gradient transitions from 100% water (solvent A) to 100% acetonitrile (solvent B) over 15 minutes, achieving baseline separation with a retention time of 8.2 minutes.

Table 2: UPLC Parameters for 18-OH-DHC Purification

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC HSS T3 (1.8 µm, 1 × 150 mm) |

| Temperature | 45°C |

| Mobile Phase A | Water + 0.1% formic acid |

| Mobile Phase B | Acetonitrile + 0.1% formic acid |

| Gradient | 0–6 min: 0–55% B; 6–8 min: 55–80% B |

| Flow Rate | 0.4 mL/min |

| Detection | ESI-MS (m/z 365.2 → 343.1) |

Analytical Validation and Quality Control

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular identity via the precursor ion [M+H]⁺ at m/z 365.2 and product ion at m/z 343.1. Quantitation uses a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with a linear range of 1–500 ng/mL (R² > 0.99).

Nuclear magnetic resonance (NMR) spectroscopy validates stereochemistry. Key signals include a C18 hydroxyl proton at δ 4.21 ppm (¹H NMR, DMSO-d6) and carbonyl carbons at δ 211.5 ppm (C11) and δ 209.8 ppm (C20) in ¹³C NMR.

Scalability and Industrial Applications

Industrial-scale production employs continuous flow bioreactors to enhance CYP11B3 activity. Immobilized enzymes on chitosan beads achieve a space-time yield of 2.1 g/L/h, surpassing batch processes by 40%. Downstream processing integrates simulated moving bed (SMB) chromatography, reducing solvent consumption by 60% while maintaining >99% purity .

Chemical Reactions Analysis

Types of Reactions: 18-Hydroxy-11-dehydrotetrahydrocorticosterone undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under basic conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed:

Oxidation: The major products include 11-dehydrocorticosterone and other oxidized derivatives.

Reduction: The major products include tetrahydrocorticosterone and other reduced derivatives.

Substitution: The major products include various substituted corticosteroids depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

- Biochemical Marker in Adrenal Disorders:

- Pharmacological Research:

- Therapeutic Investigations:

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Key Functions |

|---|---|---|

| Aldosterone | High | Primary mineralocorticoid; regulates sodium/potassium balance |

| Cortisol | Moderate | Glucocorticoid; involved in stress response |

| 11-Deoxycorticosterone | High | Precursor to aldosterone; weak mineralocorticoid |

| 18-Hydroxycorticosterone | Moderate | Metabolite of cortisol; involved in fluid balance |

The unique hydroxylation pattern of 18-hydroxy-11-dehydrotetrahydrocorticosterone distinguishes it from its precursors and analogs, allowing it to modulate physiological effects without causing excessive responses .

Case Studies

Case Study 1: Aldosterone Synthase Deficiency

A study highlighted a patient with type 1 aldosterone synthase deficiency who presented with hyperkalemia and low levels of aldosterone but elevated levels of 18-hydroxy-11-dehydrotetrahydrocorticosterone. This case underscores the importance of measuring this compound in diagnosing adrenal enzyme deficiencies .

Case Study 2: Thyroid Cancer Patients

Research involving urinary steroid profiles in patients with papillary thyroid carcinoma showed altered levels of various steroids, including 18-hydroxy-11-dehydrotetrahydrocorticosterone. The findings suggested potential links between steroid metabolism and cancer pathology, indicating further avenues for research into steroid hormones in cancer diagnostics .

Mechanism of Action

18-Hydroxy-11-dehydrotetrahydrocorticosterone exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte balance and blood pressure regulation. The molecular targets include ion channels and transporters that regulate sodium and potassium levels in cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Differences

The compound’s unique features include:

- C-18 hydroxylation : Shared with 18-hydroxycorticosterone (18OH-B) and 18-hydroxy-11-deoxycorticosterone (18-OH-DOC) but absent in DOC or corticosterone.

- C-11 dehydrogenation : Similar to cortisone (17-hydroxy-11-dehydrocorticosterone) but distinct from 18-OH-DOC, which retains the C-11 hydroxyl group.

- Tetrahydro A-ring: A reduced A-ring configuration, differentiating it from non-tetrahydro analogs like DOC or aldosterone.

Table 1: Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 18-Hydroxy-11-dehydrotetrahydrocorticosterone | C21H30O5 | 362.47* | LMST02030279† | 18-OH, 11-dehydro, tetrahydro A-ring |

| 18-Hydroxy-11-deoxycorticosterone (18-OH-DOC) | C21H30O4 | 346.46 | 379-68-0 | 18-OH, 11-deoxy |

| Aldosterone | C21H28O5 | 360.44 | 52-39-1 | 18-OH, 11β-OH, 20-keto |

| 11-Deoxycorticosterone (DOC) | C21H30O4 | 346.46 | 64-85-7 | 21-OH, 20-keto |

| Cortisone | C21H28O5 | 360.44 | 53-06-5 | 17-OH, 11-dehydro |

*Calculated based on molecular formula; †LIPID MAPS identifier .

Table 3: Pharmacological Comparisons

| Compound | Mineralocorticoid Potency (Relative to Aldosterone) | Effective Dose (Hypertension in Dogs) | Hypokalemia Risk |

|---|---|---|---|

| Aldosterone | 100% | 0.5–1 μg/kg | High |

| 18-OH-DOC | ~5% | 50–150 μg/kg | None |

| 18-Hydroxy-11-dehydrotetrahydrocorticosterone | <1%* | 150 μg/kg | None |

*Estimated based on structural and functional analogies .

Analytical Methods and Clinical Relevance

- Measurement: Radioimmunoassays (RIAs) and liquid chromatography-mass spectrometry (LC-MS) are used to quantify 18-hydroxy steroids in plasma, including 18-OH-DOC and 18-hydroxycorticosterone .

- Clinical Associations : Elevated 18-OH-DOC levels are linked to hypertension and congenital adrenal hyperplasia (CAH), while 18-Hydroxy-11-dehydrotetrahydrocorticosterone’s role remains understudied .

Biological Activity

18-Hydroxy-11-dehydrotetrahydrocorticosterone (18-OH-DHT) is a naturally occurring corticosteroid that plays a significant role in various biological processes, particularly concerning mineralocorticoid activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of 18-Hydroxy-11-dehydrotetrahydrocorticosterone

18-OH-DHT is a derivative of tetrahydrodehydrocorticosterone and is classified as a 21-hydroxy steroid. It is synthesized in the adrenal cortex through the hydroxylation of 11-deoxycorticosterone, catalyzed by the enzyme cytochrome P450 11B3 (CYP11B3) . The compound's unique hydroxylation pattern allows it to exert distinct biological properties, particularly in regulating electrolyte balance and blood pressure .

The primary mechanism through which 18-OH-DHT exerts its biological effects is by binding to mineralocorticoid receptors (MR) in target tissues. This interaction activates gene transcription linked to electrolyte homeostasis and blood pressure regulation. Key molecular targets include ion channels and transporters that modulate sodium and potassium levels within cells .

Biological Activities

The biological activities of 18-OH-DHT include:

- Regulation of Blood Pressure : Acts as a potent mineralocorticoid, influencing sodium reabsorption and potassium excretion in renal tissues.

- Electrolyte Balance : Modulates the balance of sodium and potassium ions, crucial for maintaining fluid balance and cardiovascular health.

- Influence on Corticosteroid Metabolism : Serves as a reference compound in studies investigating corticosteroid metabolism and synthesis .

Case Studies and Clinical Observations

- Aldosterone Synthase Deficiency : A case study highlighted a patient with type 1 aldosterone synthase deficiency who exhibited elevated levels of 18-hydroxycorticosterone but low aldosterone levels. This condition was linked to mutations in the CYP11B2 gene, which are critical for aldosterone production .

- Glucocorticoid-Suppressible Hyperaldosteronism : Research found that in conditions like glucocorticoid-suppressible hyperaldosteronism, the presence of 18-hydroxycortisol and 18-oxocortisol did not significantly affect the activity of 11beta-hydroxylase, indicating that these compounds may not be responsible for altered corticosteroid production in these patients .

Comparative Analysis with Related Compounds

The biological activity of 18-OH-DHT can be compared with other corticosteroids:

| Compound | Biological Activity | Notes |

|---|---|---|

| 11-Dehydrocorticosterone | Precursor to 18-OH-DHT | Involved in corticosteroid biosynthesis |

| 18-Hydroxycorticosterone | Similar mineralocorticoid effects | Shares some metabolic pathways with 18-OH-DHT |

| Tetrahydrodehydrocorticosterone | Parent compound with less specific activity | Less effective in regulating mineralocorticoid activity |

Q & A

Basic Research Questions

Q. How is 18-OH-DOC biosynthesized and regulated in adrenal cells?

- Methodological Answer : 18-OH-DOC is synthesized in the zona fasciculata of the adrenal gland via 11-deoxycorticosterone (DOC) under the regulation of adrenocorticotropic hormone (ACTH) and angiotensin II. To study its biosynthesis, isolate human adrenal glomerulosa cells and stimulate them with ACTH or angiotensin II analogs. Monitor 18-OH-DOC production using LC-MS/MS with precursor ion transitions optimized for its molecular weight (362.46 Da) and fragmentation patterns. Include controls for DOC and corticosterone to validate pathway specificity .

Q. What analytical methods are recommended for quantifying 18-OH-DOC in biological samples?

- Methodological Answer : Prepare stock solutions of 18-OH-DOC in DMSO or ethanol at 25 mg/ml (purged with inert gas to prevent oxidation) . For quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in negative mode. Optimize parameters based on its molecular ion ([M-H]⁻ at m/z 361.45) and product ions (e.g., m/z 299.3 for collision-induced dissociation). Calibrate with deuterated internal standards (e.g., d4-18-OH-DOC) to account for matrix effects .

Q. What are the best practices for handling and storing 18-OH-DOC in laboratory settings?

- Methodological Answer : Store 18-OH-DOC in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or high temperatures. For handling, use protective gloves (nitrile or neoprene) and respiratory filters in ventilated hoods to minimize inhalation of dust. Dispose of waste via incineration in compliance with local regulations .

Advanced Research Questions

Q. What experimental approaches are used to study 18-OH-DOC's role in aldosterone synthesis pathways?

- Methodological Answer : To investigate 18-OH-DOC conversion to aldosterone, use rat adrenal cell lines or human SK-MEL188 melanoma cells transfected with CYP11B2 (aldosterone synthase). Perform isotopic tracing with ³H- or ¹⁴C-labeled 18-OH-DOC and measure aldosterone yield via radiometric assays. Compare results with computational models of CYP11B2 substrate binding to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported enzymatic conversion efficiencies of 18-OH-DOC to aldosterone across species?

- Methodological Answer : Species-specific differences in CYP11B2 activity may arise from variations in enzyme kinetics or cofactor availability. Conduct comparative studies using purified CYP11B2 isoforms from human, rat, and murine sources. Measure kinetic parameters (Km, Vmax) under standardized conditions (pH 7.4, 37°C, NADPH cofactor). Validate findings with in vivo models by infusing 18-OH-DOC and quantifying aldosterone via immunoassays .

Q. What considerations are critical when designing in vitro models to assess 18-OH-DOC's mineralocorticoid activity?

- Methodological Answer : Use renal epithelial cell lines (e.g., MDCK or HEK293) transfected with mineralocorticoid receptors (MR). Pre-treat cells with MR antagonists (e.g., spironolactone) to confirm receptor specificity. Measure 18-OH-DOC-induced sodium/potassium flux using ion-selective electrodes or fluorescent dyes (e.g., Sodium Green™). Normalize data to cortisol or aldosterone responses to account for baseline MR activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.